2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a structurally complex spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring at the spiro junction. Key structural elements include:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, known to enhance metabolic stability and influence receptor binding in medicinal chemistry .
- 1'-Ethyl substituent: An alkyl group on the piperidine ring, which may modulate lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-26-11-9-24(10-12-26)27-19(17-5-4-6-21(28-2)23(17)31-24)14-18(25-27)16-7-8-20-22(13-16)30-15-29-20/h4-8,13,19H,3,9-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOUFKMTVTPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1-benzo [1,3]dioxol-5-yl-indoles structure have shown activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells. This could lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic molecule with a complex structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is and it has a molecular weight of approximately 421.497 g/mol .
Research indicates that compounds with similar structural features exhibit significant biological activities, particularly as anticancer agents. The proposed mechanisms of action include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, preventing cancer cells from replicating .
- Induction of Apoptosis : The compound is likely to trigger apoptotic pathways in cancer cells. This may involve the activation of the p53 pathway and modulation of Bcl-2 family proteins which are critical in regulating apoptosis .
Anticancer Properties
The compound's structural analogs have demonstrated activity against various cancer cell lines. For instance:
- In Vitro Studies : Studies on related compounds have shown efficacy against breast cancer and leukemia cell lines, indicating that this compound may also possess similar properties.
- Mechanistic Insights : The involvement of cyclin-dependent kinase pathways has been noted in inducing cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
While the primary focus has been on its anticancer properties, there are indications that the compound may also interact with various biochemical pathways relevant to other diseases:
- Modulation of ABC Transporters : Some derivatives have been explored for their ability to modulate ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance mechanisms in cancer therapy .
Comparative Analysis of Related Compounds
Notable Research Outcomes
A study highlighted the synthesis and biological evaluation of spiro compounds similar to our target compound, demonstrating significant anticancer activity through apoptosis induction and cell cycle modulation .
Scientific Research Applications
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and insights.
Anticancer Activity
Research indicates that compounds structurally similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant anticancer properties. These compounds have been shown to:
- Induce apoptosis in various cancer cell lines.
- Cause cell cycle arrest at the S phase.
Neuropharmacological Potential
There is emerging evidence suggesting that this compound may also have neuropharmacological applications:
- It could potentially act as a neuroprotective agent due to its ability to modulate neurotransmitter systems.
Analgesic Properties
Some studies have indicated that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound caused significant tumor regression in animal models. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Study 2: Neuroprotective Effects
In vitro studies showed that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] could protect neuronal cells from oxidative stress-induced damage.
Study 3: Analgesic Activity
A recent investigation into the analgesic effects of related compounds found that they significantly reduced pain responses in animal models, suggesting potential for development into therapeutic agents for chronic pain conditions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
